molecular formula C8H7NO4 B021343 2-Methyl-5-nitrobenzoic acid CAS No. 1975-52-6

2-Methyl-5-nitrobenzoic acid

Cat. No. B021343
CAS RN: 1975-52-6
M. Wt: 181.15 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-5-nitrobenzoic acid and related compounds has been the focus of several studies aiming to develop efficient, environmentally friendly, and high-yield processes. A notable method involves the nitration of methyl 3-methylbenzoate using mixtures of HNO3/Ac2O, highlighting the emphasis on green chemistry principles for the synthesis of nitrobenzoic acid derivatives. This process is characterized by its high selectivity and control over the reaction rate (Mei, Yao, Yu, & Yao, 2018).

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitrobenzoic acid and its derivatives has been elucidated through various crystallography studies. These studies reveal complex molecular arrangements, including hydrogen-bonded chains and sheets, which are pivotal in understanding the compound's reactivity and properties. Such structural insights are crucial for the development of new chemical entities and for the optimization of reaction conditions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Scientific Research Applications

1. Synthesis of Raltitrexed

  • Application Summary : 2-Methyl-5-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed . Raltitrexed is an antimetabolite drug used in cancer chemotherapy .
  • Methods of Application : The production of 2-Methyl-5-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . A new and environmentally friendly nitration process has been developed, which utilizes a high selectivity of substrates and a green nitrating process .
  • Results or Outcomes : This new process made control of the reaction rate much easier and increased the selectivity of nitration .

2. Preparation of Methyl-N-(5-methyl-2-nitrophenyl) Carbamate

  • Application Summary : 2-Methyl-5-nitrobenzoic acid is used in the preparation of methyl-N-(5-methyl-2-nitrophenyl) carbamate .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

3. Mass Spectrometry

  • Application Summary : 2-Methyl-5-nitrobenzoic acid is used in mass spectrometry, which is a technique to identify the amount and type of chemicals present in a sample .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

4. Organic Synthesis

  • Application Summary : 2-Methyl-5-nitrobenzoic Acid is a compound useful in organic synthesis .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

5. Mass Spectrometry

  • Application Summary : 2-Methyl-5-nitrobenzoic acid is used in mass spectrometry, which is a technique to identify the amount and type of chemicals present in a sample .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

6. Organic Synthesis

  • Application Summary : 2-Methyl-5-nitrobenzoic Acid is a compound useful in organic synthesis .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

Safety And Hazards

2-Methyl-5-nitrobenzoic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact, and effects of contact or inhalation may be delayed .

properties

IUPAC Name

2-methyl-5-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Record name 2-METHYL-5-NITROBENZOIC ACID
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Related CAS

133232-68-5
Record name o-Toluic acid, 5-nitro-, dimer
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DSSTOX Substance ID

DTXSID2025638
Record name 2-Methyl-5-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
Source PubChem
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Physical Description

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Product Name

2-Methyl-5-nitrobenzoic acid

CAS RN

1975-52-6
Record name 2-METHYL-5-NITROBENZOIC ACID
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Record name 2-Methyl-5-nitrobenzoic acid
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Record name 5-Nitro-o-toluic acid
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Record name 2-Methyl-5-nitrobenzoic acid
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Record name 5-nitro-o-toluic acid
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Melting Point

347 to 352 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
JF Hooper, RA Massy-Westropp - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… 2-Methyl-5-nitrobenzoic acid was prepared from o-toluic acid.3 Catalytic reduction gave a high yield of the corresponding amino acid and was more convenient than the reduction with …
Number of citations: 0 www.publish.csiro.au
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
… After the mixed fractions (9.6 g) were separated, the homogeneous polar fractions yielded 4-chloro-2-methyl-5-nitrobenzoic acid methyl ester (63, 4.2 g, 16% overall): mp 75−76 C; NMR …
Number of citations: 95 pubs.acs.org
SB Wei, B Tang, XH Peng - Chemical Papers, 2015 - Springer
… The low yield is caused by the byproduct of 2-methyl-5nitrobenzoic acid and it is difficult to maintain alkaline reaction conditions. Sasson et al. (1986) reported a novel method for ring-…
Number of citations: 1 link.springer.com
D Trauner, Z Peitsinis - Synfacts, 2022 - thieme-connect.com
… Comment: The synthesis started from the commercially available 3-iodo-2-methyl-5-nitrobenzoic acid. Conversion of the nitro group into a phenol ether, followed by two consecutive …
Number of citations: 0 www.thieme-connect.com
SH Yoon - Archives of Pharmacal Research, 1992 - Springer
… The ketone 12, which was used for the synthesis of dobutamine analogue 2, was prepared from 2methyl-5-nitrobenzoic acid. Reduction of starting material with 1.0 M BH3-THF solution …
Number of citations: 5 link.springer.com
SH Mir, Y Takasaki, ER Engel, S Takamizawa - RSC advances, 2018 - pubs.rsc.org
We demonstrate exceptional twinning deformation in a molecular crystal upon application of mechanical stress. Crystal integrity is preserved and the deformation is associated with a …
Number of citations: 17 pubs.rsc.org
RB Moodie, AJ Sanderson, R Willmer - Journal of the Chemical …, 1991 - pubs.rsc.org
… 2-chloro-5-nitrobenzoic acid is closely similar in reactivity to 3-nitrobenzoic acid and that benzene-1,3-dicarboxylic acid, 4-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid …
Number of citations: 19 pubs.rsc.org
L Zhang, B Hu, X Liu, Z Luo, R **ng, Y Li… - Environmental …, 2022 - ACS Publications
… (C 7 H 7 NO 4 ), 2-methyl-5-nitrobenzoic acid (C 8 H 7 NO 4 ), 2-nitro-… , 4-nitroguaiacol, 2-methyl-5-nitrobenzoic acid, and 2,5-… acid, 4-nitroguaiacol, 2-methyl-5-nitrobenzoic acid, and 2,5-…
Number of citations: 5 pubs.acs.org
MJ Gunaratna, B Hao, M Zhang, M Nakagomi, A Ito… - …, 2021 - ncbi.nlm.nih.gov
… Following a reported procedure, 10 nitration of o-toluic acid (10) with potassium nitrate in concentrated sulfuric acid gave a mixture of 2-methyl-5-nitrobenzoic acid and 2-methyl-3-…
Number of citations: 5 www.ncbi.nlm.nih.gov
SK Chakrabartty, HO Kretschmer - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… p-Nitrobenzoic acid Acetic acid Propionic acid %Methyl- 6-nitrobenzoic acid 2-Methyl-3-nitrobenzoic acid 3-Nitro-o-phthalic acid 2-Methyl-5-nitrobenzoic acid 2-Methyl-3-nitrobenzoic …
Number of citations: 30 pubs.rsc.org

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